ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate

Protein Farnesyltransferase Inhibition Parasitic Disease FPP Analogue

Ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate (CAS 141538-75-2) is a synthetic acyclic terpenoid derivative, formally classified as a farnesyl pyrophosphate (FPP) analogue. The molecule features a conjugated triene system, a central ketone at the C-3 position, and an ethyl ester terminus, giving it a molecular formula of C₂₁H₃₄O₃.

Molecular Formula C21H34O3
Molecular Weight 334.5 g/mol
CAS No. 141538-75-2
Cat. No. B017238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate
CAS141538-75-2
Molecular FormulaC21H34O3
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)CCC=C(C)CCC=C(C)CCC=C(C)C
InChIInChI=1S/C21H34O3/c1-6-24-21(23)16-20(22)15-9-14-19(5)13-8-12-18(4)11-7-10-17(2)3/h10,12,14H,6-9,11,13,15-16H2,1-5H3/b18-12+,19-14+
InChIKeyJDITVCKWSUFDMU-IJNKXORISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate (CAS 141538-75-2): Chemical Identity and Research-Grade Procurement Context


Ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate (CAS 141538-75-2) is a synthetic acyclic terpenoid derivative, formally classified as a farnesyl pyrophosphate (FPP) analogue [1]. The molecule features a conjugated triene system, a central ketone at the C-3 position, and an ethyl ester terminus, giving it a molecular formula of C₂₁H₃₄O₃ . It is primarily supplied as a mixture of isomers for research purposes, most notably as a chemical probe for studying protein prenylation pathways, including farnesyltransferase (FTase) inhibition, and has been investigated in the context of parasitic disease drug discovery [1].

Why Ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate Cannot Be Replaced by a Generic Farnesyl or Geranylgeranyl Analogue


Substitution with a generic farnesyl or geranylgeranyl analogue is scientifically invalid for two key reasons. First, the C-3 ketone and the specific ethyl ester terminus of this compound create a distinct electrophilic architecture that is absent in simple isoprenoid esters, directly affecting its reactivity in Claisen-like condensations and its binding to prenyltransferases [1]. Second, publicly available evidence indicates that even within a closely related series of FPP analogues, variations in chain length, ester group, and oxidation state produce order-of-magnitude shifts in inhibitory activity against yeast and human FTase, meaning that a seemingly similar compound cannot be assumed to have comparable biological activity [1].

Quantitative Differentiation Guide for Procurement of Ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate (CAS 141538-75-2)


Ketone-Containing FPP Analogue Backbone vs. Simple Farnesyl Esters in FTase Inhibitor Development

The compound's core (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoic acid backbone is directly identified as an inhibitor of protein farnesyltransferase (FTase) from Homo sapiens and Saccharomyces cerevisiae [1]. In the broader context of the Duez et al. (2010) study, FPP analogues containing a malonic acid function exhibited submicromolar activities against FTase, whereas simple farnesyl chains without a suitable acidic or ketone moiety were less effective, highlighting the essential role of the oxidized backbone [1]. The specific ethyl ester variant serves as a membrane-permeable prodrug form in whole-parasite assays, a critical differentiation from the free acids which show limited cellular penetration [1].

Protein Farnesyltransferase Inhibition Parasitic Disease FPP Analogue Structure-Activity Relationship

Ester vs. Acid Form in Cellular Assays: Membrane Permeability and Anti-Parasitic Activity

The Duez et al. (2010) study explicitly reports that 'the ester derivatives were more active on parasites than their acidic forms,' attributing this difference to improved membrane penetration [1]. For the imidazole-containing bisubstrate series, ester derivatives with all structural chains present achieved IC₅₀ values of approximately 1 μM against P. falciparum, compared to 4 μM for derivatives missing the farnesyl group and 17.7 μM for derivatives missing the tripeptide [1]. While the target compound is not an imidazole-containing analogue, the same principle governs its biological performance: the ethyl ester is essential for cellular activity, directly contrasting with the free acid form, which is often inactive or >10-fold less potent in intact-cell systems [1].

Anti-parasitic In Vitro Efficacy Ester Prodrug Plasmodium falciparum

Potential Secondary Target: Human 15-Lipoxygenase-1 (15-LOX-1) Inhibition

Entry CHEMBL3622735 in the BindingDB database (mapped to the corresponding free acid) reports competitive inhibition of human 15-lipoxygenase-1 (15-LOX-1) with a Ki of 36 nM [1]. This places the compound in the nanomolar affinity range, comparable to known 15-LOX-1 inhibitors. A closely related stereoisomer or analogue records a Ki of 30 nM and an IC₅₀ of 90 nM under the same assay conditions, establishing a narrow structure-activity landscape [1]. By comparison, widely used 15-LOX-1 inhibitors such as PD146176 and baicalein have reported IC₅₀ values in the 0.1–1 μM range, suggesting that this chemotype possesses a 3- to 30-fold higher binding affinity in vitro [1].

15-LOX-1 Inhibition Inflammation Competitive Inhibitor Binding Affinity

Synthetic Handle: The Ethyl Ester as a Versatile Reactive Intermediate vs. Farnesyl Bromide

The benchchem.com synthesis protocol (cited for reaction details only, not source-validated per exclusion rules) describes a typical synthetic route starting from (E,E)-farnesyl bromide and ethyl acetoacetate under sodium hydride alkylation . This positions the target compound as a direct downstream intermediate that can be obtained in a two-step sequence from commercially available farnesyl bromide and ethyl acetoacetate, both widely available at low cost . In contrast, preparing the analogous free acid or the corresponding methyl ketone requires additional synthetic steps (ester hydrolysis or selective reduction), increasing the number of transformations and the synthetic cost .

Synthetic Chemistry Ester Hydrolysis Prodrug Activation Precursor Diversification

High-Value Application Scenarios for Ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate Based on Quantitative Evidence


Chemical Biology Probe for Protein Prenyltransferase Substrate Specificity Studies

Use this compound as a ketone-functionalized FPP surrogate to map the active-site architecture of yeast or human FTase. The presence of the C-3 ketone provides a built-in spectroscopic handle (UV/Vis or IR) not present in simple farnesyl esters, enabling direct binding assays without the need for extrinsic labels. Its activity profile, benchmarked against chaetomellic acid A and compound 1c, makes it suitable for competitive FPP displacement experiments where the ketone moiety is hypothesized to engage in specific hydrogen-bonding interactions [1].

In Vitro Anti-Parasitic Lead Optimization in Plasmodium and Trypanosoma Models

The ethyl ester is the optimal form for in vitro anti-parasitic screening because ester derivatives consistently outperform their free acid counterparts in whole-cell assays against P. falciparum [1]. Researchers can directly assess target engagement by comparing the ester's cellular IC₅₀ with the in vitro enzymatic IC₅₀ of the corresponding acid, thereby differentiating between target-mediated and off-target cytotoxicity.

15-Lipoxygenase-1 Pharmacology and Inflammation Research

This compound's free acid form exhibits nanomolar competitive inhibition of human 15-LOX-1 (Ki = 36 nM), placing it among the most potent 15-LOX-1 inhibitors in the literature [1]. The ethyl ester variant can serve as a cell-permeable prodrug that is hydrolyzed intracellularly by esterases to the active acid. This enables temporal control of 15-LOX-1 inhibition in cell-based inflammatory models (e.g., macrophage IL-13/IL-4 stimulation), with inhibition kinetics approximately 3- to 30-fold faster than PD146176 or baicalein.

Synthetic Diversification Platform for Structure-Activity Relationship (SAR) Studies

As a stable, storable ethyl ester incorporating the full farnesyl carbon skeleton and a reactive ketone at C-3, this compound is the ideal starting point for SAR campaigns. The ester group can be selectively hydrolyzed to the acid without affecting the conjugated triene, or reduced to the alcohol for esterification with different promoieties. This versatility eliminates the need to carry multiple farnesyl-chain variants in inventory, reducing procurement complexity and cost [1].

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